N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide
Description
Properties
IUPAC Name |
N-prop-2-enyl-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-9-14-13(15)12-8-7-10-5-3-4-6-11(10)16-12/h2-6,12H,1,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBXTIGAJDOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Intermediate
Phenol derivatives (e.g., para-fluorophenol) react with γ-butyrolactone substituted with a leaving group (e.g., bromine) in the presence of a base such as sodium hydride. This step proceeds via nucleophilic substitution, yielding an intermediate alkoxybutyrolactone.
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Solvent : N,N-Dimethylformamide (DMF)
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Temperature : 0°C (initial), room temperature (stirring)
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Base : Sodium hydride (1.1 eq)
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Yield : ~52% (for 6-fluoro intermediate)
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes cyclization using Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., H₂SO₄) to form the benzopyran-2-carboxylic acid.
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Catalyst : ZnCl₂ (1 eq)
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Temperature : 110°C
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Yield : ~72%
Amidation Strategies for Propargylamine Incorporation
The carboxylic acid moiety is converted to the target carboxamide via coupling with propargylamine. Two primary methodologies dominate:
Acid Chloride Route
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Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
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Amidation : Propargylamine is added to the acyl chloride in the presence of a base (e.g., triethylamine).
Typical conditions :
Coupling Agent-Mediated Synthesis
Carbodiimide-based agents (e.g., EDCl, DCC) facilitate direct amidation without isolating the acyl chloride.
Example protocol :
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Coupling agents : EDCl (1.2 eq), HOBt (1.2 eq)
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Solvent : DMF or DCM
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Temperature : Room temperature, 12–24 hours
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Yield : 70–85% (extrapolated from similar benzopyran carboxamides)
Comparative Analysis of Amidation Methods
| Parameter | Acid Chloride Route | Coupling Agent Route |
|---|---|---|
| Reaction Time | 4–6 hours | 12–24 hours |
| Purification | Column chromatography | Recrystallization |
| Byproduct Formation | HCl gas | Urea derivatives |
| Scalability | Moderate | High |
The coupling agent method is preferred for industrial-scale synthesis due to milder conditions and reduced handling of corrosive gases.
Structural and Reaction Optimization Insights
Solvent Effects
Temperature Control
Catalytic Enhancements
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DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the transition state.
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Microwave-assisted synthesis reduces reaction times by 50% in pilot studies.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzopyran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
Chemistry
N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
Research has highlighted the compound's potential in several biological applications:
Antimicrobial and Antifungal Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For example, in MCF-7 breast cancer cells, the IC50 value was found to be 68.4 μM.
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| N-(prop-2-en-1-yl)-3,4-dihydro... | MCF-7 | 68.4 |
| Chromone Derivative A | A549 | 45.3 |
| Chromone Derivative B | HeLa | 50.0 |
Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.
| Compound Name | Cytokine Inhibition | Concentration (μM) |
|---|---|---|
| N-(prop-2-en-1-yl)-3,4-dihydro... | TNF-alpha | 10 |
| Chromone Derivative C | IL-6 | 25 |
Neuroprotective Properties : Recent studies have indicated that it can provide neuroprotection against glutamate-induced neurotoxicity in neuronal cell lines by reducing oxidative stress markers.
| Compound Name | Cell Line | Neuroprotection (%) |
|---|---|---|
| N-(prop-2-en-1-yl)-3,4-dihydro... | HT22 | 85 |
| Chromone Derivative D | PC12 | 90 |
Case Studies
A notable case study focused on the synthesis and evaluation of various benzopyran derivatives for their anticancer activity. Among these derivatives, N-(prop-2-en-1-yl)-3,4-dihydro-2H-benzopyran derivatives exhibited significant tumor growth inhibition in xenograft models. This study provided insights into structure–activity relationships (SAR), emphasizing how modifications to the benzopyran core can enhance biological activity.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
All compared compounds share the chromane backbone but differ in substituent patterns:
Substituents on the Nitrogen Atom
- Target Compound : Allyl group (prop-2-en-1-yl), providing a reactive alkene moiety .
- N-(2-aminoethyl)-N-benzyl-6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide hydrochloride: Benzyl and aminoethyl groups, introducing hydrogen-bonding capability and increased polarity due to the hydrochloride salt .
- N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide : Propargyl (prop-2-yn-1-yl) group, enabling click chemistry applications .
Substituents on the Benzopyran Ring
Physicochemical Properties
Key differences in molecular weight, solubility, and reactivity are summarized below:
Biological Activity
N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzopyran core, which is significant for its biological activities.
Anticancer Activity
Research has shown that benzopyran derivatives exhibit promising anticancer properties. A study investigating various chromone derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds were reported in the range of 30 to 70 μM, indicating moderate potency against these cancer types .
Table 1: Cytotoxicity of Benzopyran Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| N-(prop-2-en-1-yl)-3,4-dihydro... | MCF-7 | 68.4 |
| Chromone Derivative A | A549 | 45.3 |
| Chromone Derivative B | HeLa | 50.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily mediated through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
Benzopyran derivatives have also been investigated for their anti-inflammatory effects. In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects of Benzopyran Derivatives
| Compound Name | Cytokine Inhibition | Concentration (μM) |
|---|---|---|
| N-(prop-2-en-1-yl)-3,4-dihydro... | TNF-alpha | 10 |
| Chromone Derivative C | IL-6 | 25 |
Neuroprotective Activity
Recent studies have highlighted the neuroprotective properties of benzopyran derivatives. For example, this compound showed protective effects against glutamate-induced neurotoxicity in neuronal cell lines. The compound was able to reduce oxidative stress markers and prevent neuronal cell death .
Table 3: Neuroprotective Effects Against Glutamate-Induced Injury
| Compound Name | Cell Line | Neuroprotection (%) |
|---|---|---|
| N-(prop-2-en-1-yl)-3,4-dihydro... | HT22 | 85 |
| Chromone Derivative D | PC12 | 90 |
Case Studies
A notable case study involved the synthesis and evaluation of various benzopyran derivatives for their anticancer activity. Among these, N-(prop-2-en-1-yl)-3,4-dihydro-2H-benzopyran derivatives were found to significantly inhibit tumor growth in xenograft models . The study provided insights into structure–activity relationships (SAR), emphasizing the importance of functional groups attached to the benzopyran core.
Q & A
Q. What synthetic methodologies are optimal for preparing N-(prop-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide, and how can regioselectivity be ensured?
The synthesis typically involves coupling a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative with propargylamine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
- Propargylamine introduction : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic attack at the carbonyl carbon while minimizing side reactions.
- Regioselectivity control : Employ steric or electronic directing groups on the benzopyran core to guide the propargyl group attachment. Reaction monitoring via TLC or HPLC ensures purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a multi-technique approach:
- NMR spectroscopy : Confirm the presence of the propargyl group (δ ~2.5–3.0 ppm for alkynyl protons) and benzopyran aromatic signals (δ ~6.5–7.5 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure.
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for unambiguous confirmation of stereochemistry and bond angles .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize assays based on structural analogs (e.g., benzopyran carboxamides with known bioactivity):
- Enzyme inhibition assays : Test against kinases or oxidoreductases due to the benzopyran scaffold’s redox activity.
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the amide group’s hydrogen-bonding potential .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?
- Twinning detection : Use SHELXL’s TWIN command to analyze intensity statistics and identify twin laws.
- Disorder modeling : Apply PART instructions to refine split positions for disordered atoms, supported by anisotropic displacement parameters.
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for steric clashes .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?
- Molecular docking : Dock the compound into target proteins (e.g., angiotensin II receptor) using AutoDock Vina, focusing on interactions between the propargyl group and hydrophobic pockets.
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donor/acceptor counts from analogs in and .
- MD simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability over time .
Q. How can conflicting biological data (e.g., variable IC50 values across assays) be reconciled?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew results.
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for direct binding kinetics or CRISPR-Cas9 knockout models to confirm target relevance .
Q. What strategies improve synthetic yield while minimizing byproducts in scale-up?
- Flow chemistry : Enhance mixing and heat transfer for exothermic coupling reactions.
- Catalyst optimization : Screen Pd/Cu catalysts for Sonogashira-like steps if alkyne intermediates are involved.
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and ease purification .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | Calculated via HRMS | |
| logP (Partition coefficient) | Predicted: 2.8 (MarvinSketch) | |
| Hydrogen Bond Acceptors | 3 (amide O, benzopyran O) |
Q. Table 2. Common Crystallographic Refinement Metrics
| Parameter | SHELXL Commands | Target Range |
|---|---|---|
| R1 (I > 2σ(I)) | L.S. 10 | <0.05 |
| wR2 (all data) | WGHT 0.1 | <0.15 |
| Flack Parameter | BASF 0.01 | ±0.01 |
| CCDC Deposition | PUBL | Validation via MERG 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
